molecular formula C17H15BrN2O2S B2845129 (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476295-01-9

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2845129
CAS No.: 476295-01-9
M. Wt: 391.28
InChI Key: RPCPSTIARFKPRJ-HTXNQAPBSA-N
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Description

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of the Ylidene Group: The brominated benzothiazole is reacted with an ethoxy-substituted benzaldehyde under basic conditions to form the ylidene group.

    Amidation: Finally, the ylidene intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted benzothiazole derivative.

Scientific Research Applications

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methylbenzylamine
  • 3-Bromo-N-methylaniline
  • 2-Hydrazinopyridine

Uniqueness

(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern and the presence of the ethoxy and ylidene groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-3-22-11-8-9-14-15(10-11)23-17(20(14)2)19-16(21)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPSTIARFKPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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